molecular formula C18H29NO3 B3056862 4-(3-(Dibutylamino)propoxy)benzoic acid CAS No. 748763-03-3

4-(3-(Dibutylamino)propoxy)benzoic acid

Cat. No.: B3056862
CAS No.: 748763-03-3
M. Wt: 307.4 g/mol
InChI Key: SPPUXULYIUEQMC-UHFFFAOYSA-N
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Description

4-(3-(Dibutylamino)propoxy)benzoic acid is an organic compound with a molecular formula of C18H29NO3 It is known for its unique structure, which includes a benzoic acid moiety linked to a dibutylamino group via a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dibutylamino)propoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and dibutylamine.

    Formation of Propoxy Linkage: The hydroxyl group of 4-hydroxybenzoic acid is reacted with 3-chloropropanol in the presence of a base, such as potassium carbonate, to form 4-(3-hydroxypropoxy)benzoic acid.

    Amination: The intermediate 4-(3-hydroxypropoxy)benzoic acid is then reacted with dibutylamine in the presence of a dehydrating agent, such as thionyl chloride, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dibutylamino)propoxy)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The dibutylamino group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Benzyl alcohol derivatives.

    Substitution Products: Various substituted amines or functionalized derivatives.

Scientific Research Applications

4-(3-(Dibutylamino)propoxy)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(3-(Dibutylamino)propoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

4-(3-(Dibutylamino)propoxy)benzoic acid can be compared with other similar compounds, such as:

    4-(3-(Dimethylamino)propoxy)benzoic acid: Similar structure but with dimethylamino group instead of dibutylamino.

    4-(3-(Diethylamino)propoxy)benzoic acid: Similar structure but with diethylamino group instead of dibutylamino.

    4-(3-(Dipropylamino)propoxy)benzoic acid: Similar structure but with dipropylamino group instead of dibutylamino.

Uniqueness

The uniqueness of this compound lies in its specific dibutylamino group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[3-(dibutylamino)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21/h8-11H,3-7,12-15H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPUXULYIUEQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437680
Record name 4-[3-(dibutylamino)propoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748763-03-3
Record name 4-[3-(dibutylamino)propoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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